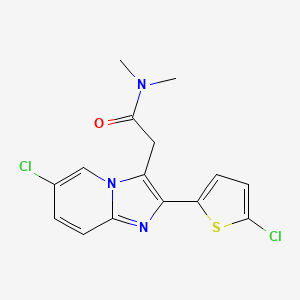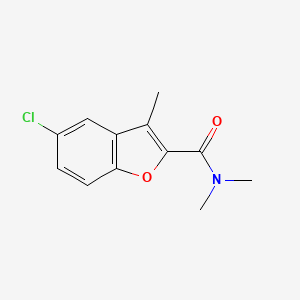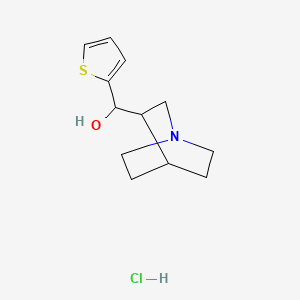
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is a compound belonging to the quinuclidine series. It is known for its potential anti-ulcer properties and has been studied for its pharmacological effects . This compound is characterized by the presence of a quinuclidine ring and a thienyl group, making it a unique structure in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves the reaction of quinuclidine with 2-thienyl ketone. The process typically includes the reduction of the ketone group to form the carbinol. This reaction can be catalyzed using various reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Quinuclidyl 2’-thienyl carbinol hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinuclidyl 2’-thienyl carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The thienyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted thienyl compounds. These products can have different pharmacological activities and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
3-Quinuclidyl 2’-thienyl carbinol hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinuclidine and thienyl groups.
Biology: Investigated for its effects on various biological systems, including its potential as an anti-ulcer agent.
Medicine: Explored for its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking histamine receptors, thereby reducing gastric acid secretion and providing relief from ulcers . The compound may also interact with other pathways involved in inflammation and gastrointestinal health .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencarol: An antiallergic drug with a similar quinuclidine structure.
Bicarphen: Another compound in the quinuclidine series with potential therapeutic applications.
Uniqueness
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is unique due to its specific combination of the quinuclidine ring and thienyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
102338-73-8 |
|---|---|
Formule moléculaire |
C12H18ClNOS |
Poids moléculaire |
259.80 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10,12,14H,3-6,8H2;1H |
Clé InChI |
PNEBAPRDICCWCS-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)C(C3=CC=CS3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



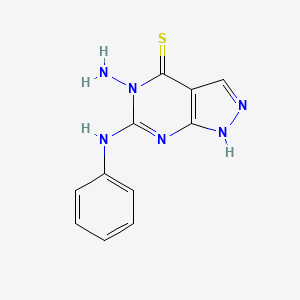
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
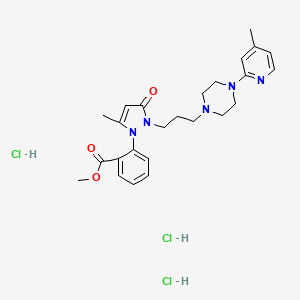
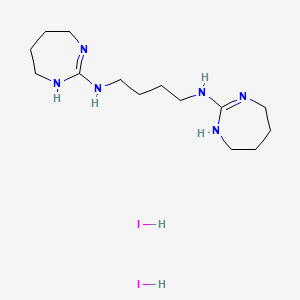


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)

